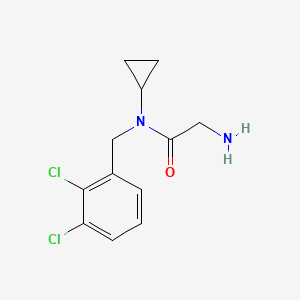

2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide

Description

2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide is a substituted acetamide derivative featuring a cyclopropylamine group and a 2,3-dichlorobenzyl moiety. This compound is of interest due to its structural complexity, which combines a strained cyclopropane ring with halogenated aromatic and amide functionalities. Such features are often associated with enhanced biological activity, particularly in agrochemicals and pharmaceuticals . Its synthesis likely involves amide coupling between 2-aminoacetamide derivatives and halogenated benzyl halides, similar to methods reported for related compounds .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c13-10-3-1-2-8(12(10)14)7-16(9-4-5-9)11(17)6-15/h1-3,9H,4-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHAPQJHLNTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001172547 | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353951-56-0 | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353951-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide is reacted with a nucleophile.

Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an amidation reaction, where an amine is reacted with an acyl chloride or an anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- Comparison : Unlike the target compound, this analog lacks halogen substitution and the cyclopropyl group. The presence of a hydroxyl group enhances its coordination capacity in catalytic reactions, whereas the dichlorobenzyl group in the target compound may confer steric hindrance and lipophilicity .

Structural Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Key Features : A dichlorophenyl acetamide derivative with a pyrazolyl ring.

- Biological Relevance: Pyrazolyl-containing analogs are associated with antibacterial and antifungal activities, suggesting that the target compound’s cyclopropyl group might modulate similar pathways .

Structural Analog 3: Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Key Features : A herbicide with chloro and methoxymethyl substituents.

- Comparison: Functional Groups: Alachlor’s methoxymethyl group enhances solubility, whereas the cyclopropyl and dichlorobenzyl groups in the target compound may increase membrane permeability and persistence in biological systems .

Structural Analog 4: 2-Chloro-N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide

- Key Features : A positional isomer with 2,4-dichloro substitution on the benzyl group.

- Comparison :

- Halogen Positioning : The 2,4-dichloro isomer may exhibit different binding affinities compared to the 2,3-dichloro variant due to altered electronic effects and steric interactions .

- Synthetic Accessibility : Both isomers are synthesized via similar routes, but the 2,3-dichloro derivative may face challenges in regioselective halogenation .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Halogen Interactions : The 2,3-dichloro substitution may favor π-stacking interactions in biological targets, as seen in dichlorophenyl-containing pharmaceuticals .

- Toxicity Considerations : Chloroacetamides like alachlor have documented environmental persistence; similar studies are needed for the target compound .

Biological Activity

2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a dichlorobenzyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

Where , , , , and denote the number of respective atoms in the molecular structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells.

- Gene Expression Alteration : The compound may affect gene expression related to cell growth and differentiation, which is crucial for its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including:

- A-431 (human epidermoid carcinoma) : IC50 = 15 µM

- MCF-7 (breast cancer) : IC50 = 20 µM

- HepG2 (liver cancer) : IC50 = 25 µM

The structure-activity relationship (SAR) indicates that modifications to the dichlorobenzyl group can enhance or reduce potency against these cancer cell lines .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms. -

Evaluation of Anticancer Properties :

In another study, researchers investigated the anticancer effects on MCF-7 cells. The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.